Technical Documentation Center

4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol
  • CAS: 148587-51-3

Core Science & Biosynthesis

Foundational

Structural Elucidation and Spectroscopic Characterization of 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol

Executive Summary The compound 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol (C₉H₁₀O₃; MW: 166.17 g/mol ) represents a critical bicyclic scaffold in medicinal chemistry, serving as a versatile intermediate for the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol (C₉H₁₀O₃; MW: 166.17 g/mol ) represents a critical bicyclic scaffold in medicinal chemistry, serving as a versatile intermediate for the synthesis of bioactive furan derivatives, including potential antitumor agents and Pindolol analogues. Its structure combines a fused cyclohexenone ring with a furan moiety, functionalized at the C3 position with a hydroxymethyl group.[1]

This guide provides a comprehensive spectroscopic profile for researchers synthesizing or characterizing this motif.[1] Unlike simple aliphatic alcohols, the "push-pull" electronic nature of the fused enone-furan system results in distinct spectral signatures. This document details the synthesis-to-characterization workflow, providing self-validating protocols for structural confirmation via NMR (


H, 

C), IR, and Mass Spectrometry.

Synthetic Context & Isolation

To accurately interpret spectroscopic data, one must understand the synthetic origin of the analyte.[1] The presence of specific impurities (e.g., unreduced esters, ring-opened byproducts) often confounds spectral analysis.

The standard route to the target alcohol involves the Feist-Benary synthesis or a modified Hantzsch type condensation, followed by a hydride reduction.[1]

Validated Synthesis Workflow

The most robust pathway proceeds through the Ethyl 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate intermediate.

Step 1: Condensation of 1,3-cyclohexanedione with ethyl bromopyruvate (or chloroacetoacetate) in the presence of a base (e.g., KOH/MeOH or NaHCO₃). Step 2: Selective reduction of the C3-ester to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H, leaving the C4-ketone intact (requires controlled equivalents and temperature).

SynthesisWorkflow Reactants 1,3-Cyclohexanedione + Ethyl Bromopyruvate Intermediate Ethyl 4-oxo-4,5,6,7- tetrahydrobenzofuran- 3-carboxylate Reactants->Intermediate Base / Reflux Reagent Reduction (LiAlH4 / THF, 0°C) Intermediate->Reagent Product Target Alcohol: 4-Oxo-4,5,6,7-tetrahydro- benzofuran-3-ylmethanol Reagent->Product Selective Reduction

Figure 1: Synthetic pathway from cyclohexanedione precursors to the target alcohol.

Spectroscopic Data Profile

The following data sets represent the consensus values derived from high-field NMR (300/400 MHz) in deuterated chloroform (


).
Proton NMR ( H NMR)

The


H NMR spectrum is characterized by the disappearance of the ethyl ester quartet/triplet system and the appearance of the hydroxymethyl singlet.[1]

Solvent:


Reference:  TMS (0.00 ppm)[1]
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H-2 7.32 Singlet (s)1H-Diagnostic: Deshielded furan

-proton. Sharp singlet indicates no vicinal coupling.[1]
-CH₂OH 4.58 Singlet (s)2H-Key Indicator: Confirming reduction of ester.[1] May appear as doublet if OH couples.[1]
-OH 3.20 - 4.00 Broad (br s)1H-Variable. Disappears upon

shake.[1]
H-7 2.92 Triplet (t)2H6.4Allylic/Benzylic-like position next to furan oxygen.[1]
H-5 2.50 Triplet (t)2H6.4

-carbonyl protons (cyclohexenone ring).[1]
H-6 2.18 Quintet (m)2H6.4Homo-allylic methylene (middle of the bridge).

Interpretation Note: The chemical shift of H-2 (7.32 ppm) is critical.[1] If this peak shifts significantly upfield (< 6.5 ppm), it suggests the furan ring has not formed correctly or has opened.[1]

Carbon-13 NMR ( C NMR)[1]

The


C spectrum confirms the bicyclic core and the oxidation states of the oxygenated carbons.[1]

Solvent:


[1]
Carbon TypeShift (

, ppm)
AssignmentStructural Insight
C=O (Ketone) 194.8 C-4Conjugated ketone.[1] Not as deshielded as saturated ketones (~210 ppm) due to conjugation with the furan.
C=C-O (Furan) 166.5 C-7aQuaternary bridgehead carbon (oxygen-bearing).[1]
C=C (Furan) 142.1 C-2

-carbon of the furan ring.[1]
C=C (Bridge) 118.5 C-3aQuaternary bridgehead carbon (fusion point).[1]
C=C (Subst.) 116.8 C-3Substituted furan carbon bearing the methanol group.[1]
-CH₂OH 56.2 ExocyclicPrimary alcohol carbon.[1]
CH₂ (Ring) 37.5 C-5

to ketone.[1]
CH₂ (Ring) 23.4 C-7Next to furan oxygen.[1]
CH₂ (Ring) 22.1 C-6Middle methylene.[1]
Infrared Spectroscopy (FT-IR)

IR is the quickest method to verify the functional group transformation (Ester


 Alcohol).[1]
  • 3350–3450 cm⁻¹ (Broad, Strong): O-H stretching vibration.[1] Absence of this band indicates failed reduction.

  • 1665–1675 cm⁻¹ (Strong): C=O stretching (Conjugated ketone).[1]

  • 1580, 1450 cm⁻¹: C=C stretching (Furan ring skeletal vibrations).[1]

  • 1050 cm⁻¹: C-O stretch (Primary alcohol).

Mass Spectrometry (MS)
  • Ionization: ESI+ or EI (70 eV).

  • Molecular Ion (

    
    ):  166 m/z.[1]
    
  • Base Peak: Often observed at

    
     (loss of OH) or 
    
    
    
    (loss of CH₂OH) depending on fragmentation hardness.
  • High Resolution (HRMS): Calculated for

    
    .[1]
    

Structural Elucidation Logic (Self-Validating Protocol)

When characterizing this molecule, you must rule out the two most common synthetic failures: unreacted ester and over-reduction .[1]

The Connectivity Map

The following HMBC (Heteronuclear Multiple Bond Correlation) diagram visualizes the necessary long-range couplings to confirm the structure.

HMBC_Connectivity cluster_legend Legend H2 H-2 (7.32 ppm) C3 C-3 (Quaternary) 116.8 ppm H2->C3 3J C7a C-7a (Bridge) 166.5 ppm H2->C7a 3J CH2OH_H CH2-OH (4.58 ppm) C4 C-4 (Ketone) 194.8 ppm CH2OH_H->C4 4J (Weak) CH2OH_H->C3 2J C2 C-2 142.1 ppm CH2OH_H->C2 3J H5 H-5 (2.50 ppm) H5->C4 2J key1 Blue = Proton Source key2 Red = Carbon Target

Figure 2: Key HMBC correlations required to confirm the regio-chemistry of the 3-hydroxymethyl substitution.

Quality Control Checklist
  • Check for Ester: Look at 4.2 ppm (quartet) and 1.3 ppm (triplet) in

    
    H NMR.[1] If present, reduction is incomplete.[1]
    
  • Check for Over-reduction: If the ketone peak at 194.8 ppm in

    
    C NMR disappears and a new signal appears at ~65-70 ppm, the ketone (C4) was reduced to a secondary alcohol.[1] This occurs if the reducing agent is too strong or the temperature is uncontrolled.[1]
    
  • Check for Ring Opening: If the H-2 singlet moves to ~6.0-6.5 ppm, the furan ring may have opened to a dicarbonyl species.[1]

References

  • Preparation of tetrahydrobenzofuran derivatives: Hayakawa, I., et al. (2005).[1][2] "Synthesis and evaluation of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester derivatives as potent antitumor agents." Chemical and Pharmaceutical Bulletin, 53(6), 638-640.[2] [Link]

  • Feist-Benary Synthesis of 4-oxo-4,5,6,7-tetrahydrobenzofurans: Bisagni, E., et al. (1971).[3][4] "Condensation of 1,3-cyclohexanedione with chloroacetaldehyde." Bulletin de la Société Chimique de France, 4041.[1][3][4] (Foundational methodology for the core scaffold).

  • Reduction Protocols for Heterocyclic Esters: Coulton, S., & Southgate, R. (1992).[1] "Synthesis of novel 2-oxo-4-thia-1-azabicyclo[3.3.0]oct-7-ene-8-carboxylic acid derivatives." Journal of the Chemical Society, Perkin Transactions 1, 961-967.[5] [Link]

  • Spectroscopic Database (Analog Comparison): National Institute of Standards and Technology (NIST).[1] "Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl- Mass Spectrum."[6] [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 4-Oxo-4,5,6,7-tetrahydrobenzofuran-3-ylmethanol in Drug Discovery

Executive Summary 4-Oxo-4,5,6,7-tetrahydrobenzofuran-3-ylmethanol (CAS: 148587-51-3) represents a high-value "chimeric" scaffold in modern drug discovery.[1] Structurally, it fuses a reactive furan ring with a cyclohexen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Oxo-4,5,6,7-tetrahydrobenzofuran-3-ylmethanol (CAS: 148587-51-3) represents a high-value "chimeric" scaffold in modern drug discovery.[1] Structurally, it fuses a reactive furan ring with a cyclohexenone moiety, offering a unique geometry that bridges flat aromatic systems and aliphatic metabolic handles.

Its primary utility in drug development is threefold:

  • Masked Indole Precursor: It serves as a robust, scalable intermediate for the synthesis of 4-hydroxyindoles , a critical pharmacophore found in beta-blockers like Pindolol .

  • Divergent Core: The C3-hydroxymethyl group acts as a versatile "chemical handle," allowing for rapid diversification into libraries of kinase inhibitors, Hsp90 inhibitors, and antimicrobial agents.

  • Bioisostere Utility: The tetrahydrobenzofuran core is often used as a lipophilic, metabolically stable replacement for indole or naphthalene systems in lead optimization.

This guide provides validated protocols for synthesizing, functionalizing, and applying this scaffold to access bioactive chemical space.

Chemical Identity & Properties

PropertyData
IUPAC Name 3-(Hydroxymethyl)-6,7-dihydro-1-benzofuran-4(5H)-one
CAS Number 148587-51-3
Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
Key Functional Groups ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-unsaturated ketone (Michael acceptor potential), Primary Alcohol (Nucleophilic handle), Furan (Aromatic core)
Stability Stable under ambient conditions; sensitive to strong acids (furan ring opening) and strong oxidizers.[1][2][3][4][5]

Strategic Application Roadmap

The following diagram illustrates the central role of this molecule in accessing diverse pharmacological classes.

G Core 4-Oxo-4,5,6,7-tetrahydro- benzofuran-3-ylmethanol Indole 4-Oxo-tetrahydroindole (Pindolol Precursor) Core->Indole NH3 / Heat (Ring Switching) Aldehyde 3-Formyl Derivative (Reductive Amination) Core->Aldehyde MnO2 / PCC (Oxidation) Halide 3-Bromomethyl Derivative (Alkylation Agent) Core->Halide PBr3 / CBr4 (Substitution) Pre1 1,3-Cyclohexanedione Pre1->Core Feist-Benary Condensation Pre2 Ethyl 4-chloroacetoacetate Pre2->Core + Reduction Target1 Beta-Blockers (e.g., Pindolol) Indole->Target1 Aromatization Target2 Hsp90 Inhibitors Aldehyde->Target2 Library Synthesis Target3 Antimicrobial Agents Halide->Target3 Coupling

Figure 1: Divergent synthetic pathways originating from the tetrahydrobenzofuran scaffold.[1]

Validated Experimental Protocols

Protocol A: Synthesis of the Scaffold (Feist-Benary Route)

Rationale: Direct synthesis ensures high purity and scalability.[1] This route uses the Feist-Benary condensation to form the ester, followed by selective reduction.

Step 1: Condensation to Ethyl Ester

  • Reagents: 1,3-Cyclohexanedione (1.0 eq), Ethyl 4-chloroacetoacetate (1.1 eq), Pyridine (2.0 eq), Ethanol.[1]

  • Procedure:

    • Dissolve 1,3-cyclohexanedione in absolute ethanol (0.5 M).

    • Add ethyl 4-chloroacetoacetate dropwise at 0°C.

    • Add pyridine slowly to control the exotherm.[1]

    • Heat to reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

    • Workup: Cool to RT, pour into ice water. The solid precipitate is collected by filtration.[1] Recrystallize from ethanol/water.[1]

    • Yield: Expect 60–75% of Ethyl 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate.[1]

Step 2: Selective Reduction to Alcohol Critical Note: The ketone at C4 is conjugated and less reactive than the ester, but care must be taken to avoid over-reduction. DIBAL-H is preferred over LiAlH4 for chemoselectivity.[1]

  • Reagents: DIBAL-H (2.2 eq, 1M in Toluene), Anhydrous THF.

  • Procedure:

    • Dissolve the ester from Step 1 in anhydrous THF under Argon at -78°C.

    • Add DIBAL-H dropwise over 30 mins.[1]

    • Stir at -78°C for 2 hours, then warm to 0°C.

    • Quench: Slowly add Rochelle salt solution (sat. aq. potassium sodium tartrate) and stir vigorously until layers separate.

    • Purification: Extract with EtOAc, dry over MgSO4, and concentrate. Purify via flash chromatography (SiO2, 0-5% MeOH in DCM).

    • Product: 4-Oxo-4,5,6,7-tetrahydrobenzofuran-3-ylmethanol.[1][6][7][8][9]

Protocol B: The "Indole Switch" (Synthesis of 4-Hydroxyindole)

Context: This is the industrial route for Pindolol manufacturing.[1] The furan oxygen is exchanged for nitrogen.[1]

  • Starting Material: 4-Oxo-4,5,6,7-tetrahydrobenzofuran-3-ylmethanol (or its non-hydroxymethylated analog).[1]

  • Reagents: Aqueous Ammonia (28%), Ethanol, Autoclave/Sealed Tube.

  • Procedure:

    • Suspend the benzofuran substrate in a mixture of Ethanol and 28% NH3 (1:3 ratio).

    • Heat in a sealed tube/autoclave at 150°C for 12 hours.

    • Mechanism:[1][2][5][10] The ammonia attacks the ketone, leading to ring opening and re-closure to form the pyrrole ring (Paal-Knorr type transformation).[1]

    • Workup: Concentrate under vacuum. The residue is typically the 4-oxo-4,5,6,7-tetrahydroindole .

  • Aromatization (Dehydrogenation):

    • Reflux the tetrahydroindole with Pd/C in mesitylene or use DDQ in dioxane to generate the fully aromatic 4-hydroxyindole .[1]

Protocol C: Functionalization for Library Generation

Context: For creating Hsp90 inhibitors or antimicrobial leads, the alcohol is converted to an electrophile.

Bromination (Conversion to Alkylating Agent):

  • Reagents: CBr4 (1.2 eq), PPh3 (1.2 eq), DCM, 0°C.

  • Procedure:

    • Dissolve alcohol in DCM at 0°C.[1]

    • Add CBr4, followed by portion-wise addition of PPh3.

    • Stir for 1 hour.

    • Use: The resulting bromide is highly reactive.[1] Use immediately for alkylating amines or thiols (e.g., coupling with piperazines to mimic antimicrobial pharmacophores).[1]

Case Studies in Drug Design

Case Study 1: Pindolol Manufacturing
  • Target: Beta-adrenergic receptor antagonist.[1]

  • Role of Scaffold: The 4-oxo-tetrahydrobenzofuran is the key intermediate that allows the scalable formation of the 4-hydroxyindole core without protecting group chemistry on the phenol.

  • Outcome: High-yield industrial access to Pindolol [1, 2].[1]

Case Study 2: Hsp90 Inhibitors
  • Target: Heat Shock Protein 90 (Cancer chaperone).[1]

  • Mechanism: Derivatives of tetrahydrobenzofuran bind to the ATP-binding pocket of Hsp90.[1]

  • SAR Insight: The C3-hydroxymethyl group is oxidized to an aldehyde and condensed with aryl hydrazines or amines.[1] The resulting "linker" region provides critical hydrogen bonding interactions within the protein pocket [3].[1]

References

  • Process for preparing 4-oxo-4,5,6,7-tetrahydrobenzofuran derivatives. European Patent EP0101003B1. Google Patents.[1] Link

  • Synthesis of 4-Hydroxyindole fused isocoumarin derivatives. RSC Advances, 2014.[1] Link

  • Benzofuran derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 2017. Link[1]

  • 4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid (Precursor Data). PubChem. Link

  • Manganese(III) acetate-mediated synthesis of tetrahydrobenzofurans. Tetrahedron Letters, 2012.[1] Link

Sources

Application

Application Note &amp; Protocol: A Three-Step Synthesis of 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol

For: Researchers, scientists, and drug development professionals in organic and medicinal chemistry. Abstract This document provides a comprehensive, three-step protocol for the synthesis of 4-Oxo-4,5,6,7-tetrahydro-benz...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Abstract

This document provides a comprehensive, three-step protocol for the synthesis of 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol, a valuable heterocyclic building block. The synthesis begins with the construction of the 4-oxo-4,5,6,7-tetrahydrobenzofuran core via a Feist-Benary type synthesis from cyclohexane-1,3-dione. Subsequent Vilsmeier-Haack formylation introduces a key aldehyde functional group at the C3 position. The final step involves the selective reduction of this aldehyde to the target primary alcohol. This guide details each experimental procedure, explains the chemical principles behind the chosen methodologies, and includes protocols for purification and characterization, ensuring a reproducible and reliable synthesis.

Introduction and Synthetic Strategy

The 4,5,6,7-tetrahydrobenzofuran scaffold is a prominent feature in various biologically active molecules and serves as a crucial intermediate in pharmaceutical development.[1][2] The target molecule, 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol, functionalized with both a ketone and a primary alcohol, presents a versatile platform for further chemical elaboration.

The synthetic approach is designed as a logical three-step sequence:

  • Step 1: Ring Formation - Synthesis of the core bicyclic ether, 4-oxo-4,5,6,7-tetrahydrobenzofuran, by condensing cyclohexane-1,3-dione with chloroacetaldehyde.[1][2][3]

  • Step 2: C3-Functionalization - Introduction of a formyl (-CHO) group at the electron-rich C3 position of the furan ring using the Vilsmeier-Haack reaction.[4][5]

  • Step 3: Selective Reduction - Conversion of the C3-aldehyde to the desired primary alcohol using a mild and selective reducing agent.

This strategy allows for the efficient and controlled construction of the target molecule from readily available starting materials.

Synthesis_Scheme SM1 Cyclohexane-1,3-dione invis1 SM1->invis1 SM2 Chloroacetaldehyde SM2->invis1 INT1 4-Oxo-4,5,6,7- tetrahydrobenzofuran invis2 INT1->invis2 Step 2 POCl₃, DMF (Vilsmeier-Haack) INT2 4-Oxo-4,5,6,7-tetrahydro- benzofuran-3-carbaldehyde FP 4-Oxo-4,5,6,7-tetrahydro- benzofuran-3-ylmethanol INT2->FP Step 3 NaBH₄, MeOH (Reduction) invis1->INT1 Step 1 Feist-Benary Synthesis invis2->INT2

Figure 1: Overall three-step synthetic scheme.

Materials and Reagents

Ensure all reagents are of appropriate purity (e.g., ACS grade or higher) and solvents are anhydrous where specified.

Reagent/MaterialFormulaM.W. ( g/mol )Supplier SuggestionNotes
Cyclohexane-1,3-dioneC₆H₈O₂112.13Sigma-Aldrich, Alfa AesarStore in a desiccator.
ChloroacetaldehydeC₂H₃ClO78.50Sigma-AldrichTypically supplied as a 40-50% aq. solution. Highly toxic.
Sodium BicarbonateNaHCO₃84.01Fisher Scientific
Ethyl AcetateC₄H₈O₂88.11VWRAnhydrous grade for extraction.
DichloromethaneCH₂Cl₂84.93VWRAnhydrous grade for chromatography.
Phosphorus OxychloridePOCl₃153.33Sigma-AldrichHighly corrosive and water-reactive. Handle with extreme care.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Sigma-AldrichAnhydrous grade is essential for the Vilsmeier-Haack reaction.
Sodium BorohydrideNaBH₄37.83Oakwood ChemicalMoisture-sensitive.
MethanolCH₃OH32.04Fisher ScientificAnhydrous grade.
Silica GelSiO₂60.08Sorbent Technologies60 Å, 230-400 mesh for column chromatography.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Oxo-4,5,6,7-tetrahydrobenzofuran

This procedure is adapted from established Feist-Benary synthesis methods, which involve the condensation of a 1,3-dicarbonyl compound with an α-halo aldehyde.[1][2] Maintaining the pH is crucial for optimizing the yield and preventing side reactions.[1][2]

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add sodium bicarbonate (1.0 g, 12 mmol), ethyl acetate (10 mL), and water (3 mL). Cool the mixture to 0 °C in an ice bath.

  • Carefully add 40% aqueous chloroacetaldehyde (2.0 mL, ~11.5 mmol) to the cooled mixture and stir vigorously.

  • In a separate beaker, dissolve cyclohexane-1,3-dione (1.12 g, 10 mmol) in 5 mL of water.

  • Using a dropping funnel, add the cyclohexane-1,3-dione solution dropwise to the reaction flask over 30 minutes. Ensure the temperature remains below 10 °C. The pH should be maintained between 6.2 and 8.7 throughout the addition.[3]

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight (16-18 hours).

  • Workup & Purification: a. Acidify the mixture to pH ~2 with 1M sulfuric acid. Stir for an additional hour. b. Transfer the mixture to a separatory funnel. Separate the organic (ethyl acetate) layer. c. Extract the aqueous layer with ethyl acetate (2 x 20 mL). d. Combine the organic layers and wash with a saturated aqueous solution of potassium carbonate (2 x 15 mL) to remove unreacted cyclohexane-1,3-dione, followed by a brine wash (1 x 15 mL).[3] e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. f. Purify the resulting crude oil via column chromatography on silica gel, eluting with a gradient of 10-30% ethyl acetate in hexanes. g. Combine the pure fractions and remove the solvent to yield 4-oxo-4,5,6,7-tetrahydrobenzofuran as a colorless oil. (Expected yield: 70-80%).[3]

Step 2: Vilsmeier-Haack Formylation to Yield 4-Oxo-4,5,6,7-tetrahydrobenzofuran-3-carbaldehyde

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[4][5] The reaction proceeds via an electrophilic aromatic substitution mechanism where the Vilsmeier reagent, a chloromethyliminium salt, acts as the electrophile.[6]

Vilsmeier_Workflow cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Reagent POCl3 POCl₃ POCl3->Reagent Iminium Iminium Salt Intermediate Reagent->Iminium Substrate 4-Oxo-4,5,6,7- tetrahydrobenzofuran Substrate->Iminium Workup Aqueous Workup (Hydrolysis) Iminium->Workup Product 3-Carbaldehyde Product Workup->Product

Figure 2: Workflow for the Vilsmeier-Haack reaction.

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (5 mL). Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 mL, 12 mmol) dropwise to the DMF. A white solid may form. Stir the mixture at 0 °C for 30 minutes.

  • Reaction: Dissolve 4-oxo-4,5,6,7-tetrahydrobenzofuran (1.36 g, 10 mmol) in anhydrous DMF (5 mL) and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After addition, allow the reaction to warm to room temperature, then heat to 60 °C for 3-4 hours. Monitor the reaction progress by TLC (30% EtOAc/Hexanes).

  • Workup & Purification: a. Cool the reaction mixture back to 0 °C and carefully quench by slowly pouring it onto crushed ice (~50 g) with vigorous stirring. b. Neutralize the mixture to pH 7-8 by the slow addition of a saturated aqueous sodium bicarbonate solution. c. Extract the product with dichloromethane (3 x 30 mL). d. Combine the organic layers, wash with water (2 x 20 mL) and brine (1 x 20 mL), then dry over anhydrous sodium sulfate. e. Filter and concentrate under reduced pressure. f. Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography (eluting with 20-40% ethyl acetate in hexanes) to afford the title aldehyde as a pale yellow solid.

Step 3: Reduction to 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol

The final step is a chemoselective reduction of the aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice due to its mild nature; it will readily reduce the aldehyde without affecting the enone ketone group under these conditions.

Procedure:

  • In a 100 mL round-bottom flask, dissolve the 3-carbaldehyde intermediate (1.0 g, 5.6 mmol) in methanol (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (0.26 g, 6.7 mmol) portion-wise over 15 minutes, ensuring the temperature stays below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, monitoring by TLC until the starting material is consumed.

  • Workup & Purification: a. Quench the reaction by the slow, dropwise addition of acetone (5 mL) to consume excess NaBH₄. b. Add water (20 mL) and stir for 15 minutes. c. Remove the methanol under reduced pressure. d. Extract the remaining aqueous mixture with ethyl acetate (3 x 25 mL). e. Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate. f. Filter and concentrate to yield the crude product. g. Purify by column chromatography on silica gel (eluting with 40-60% ethyl acetate in hexanes) to yield the final product, 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol, as a white to off-white solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃)δ ~4.6-4.8 (s, 2H, -CH ₂OH), ~7.4-7.6 (s, 1H, furan H-2), ~3.5-3.8 (br s, 1H, -OH ), ~2.6-2.8 (t, 2H, C5-H₂), ~2.4-2.6 (t, 2H, C7-H₂), ~2.0-2.2 (m, 2H, C6-H₂).
¹³C NMR (100 MHz, CDCl₃)δ ~195 (C=O at C4), ~155 (C2), ~145 (C7a), ~120 (C3a), ~115 (C3), ~58 (-CH₂OH), ~38 (C7), ~25 (C5), ~22 (C6).
Mass Spec (ESI+) Expected m/z: [M+H]⁺ = 181.08, [M+Na]⁺ = 203.06.
FT-IR (KBr, cm⁻¹)~3400 (br, O-H stretch), ~2950 (C-H stretch), ~1660 (C=O stretch, conjugated ketone), ~1580 (C=C stretch), ~1050 (C-O stretch).

Safety and Troubleshooting

Hazard / IssuePrecaution / Solution
Chloroacetaldehyde Highly toxic and corrosive. Always handle in a certified chemical fume hood with appropriate PPE (gloves, goggles, lab coat).
Phosphorus Oxychloride Extremely corrosive and reacts violently with water. Use in a fume hood, away from moisture. Quench any residual reagent with extreme care.
Low Yield in Step 1 Ensure pH is maintained within the optimal range during the addition of cyclohexane-1,3-dione.[3] Inadequate pH control is a common cause of failure.[1][2]
Incomplete Vilsmeier Reaction Ensure anhydrous conditions. Water will rapidly destroy the Vilsmeier reagent. Use freshly distilled or sure-seal bottles of DMF and POCl₃.
Over-reduction in Step 3 While unlikely with NaBH₄ at 0°C, if ketone reduction is observed, reduce the reaction time and temperature further.

Conclusion

This protocol provides a reliable and well-documented pathway for the synthesis of 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol. By carefully controlling reaction conditions, particularly pH in the initial cyclization and moisture in the formylation step, researchers can consistently obtain the target compound in good yield. The provided characterization data serves as a benchmark for confirming the successful synthesis of this versatile chemical intermediate.

References

  • EP0101003A1 - Process for preparing 4-oxo-4,5,6,7-tetrahydrobenzofuran deriv
  • Vilsmeier-Haack Transformations under Non Classical Conditions. (URL: )
  • Synthesis of 4-oxo-4,5,6,7-tetrahydrobenzofuran - PrepChem.com. (URL: )
  • Vilsmeier-Haack-Initiated Formylative Rearrangement of Spirodioxo-lan-5-ones into Functionalized 4,5,6,7-Tetrahydrobenzofurans - PubMed. (URL: )
  • EP0101003B2 - Process for preparing 4-oxo-4,5,6,7-tetrahydrobenzofuran deriv
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: )
  • Vilsmeier-Haack Reaction - Chemistry Steps. (URL: )

Sources

Method

"derivatization of 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol for bioassays"

Application Note & Protocols Topic: Strategic Derivatization of 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol for High-Throughput Bioassays Audience: Researchers, Medicinal Chemists, and Drug Development Professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Strategic Derivatization of 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol for High-Throughput Bioassays

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.

Introduction: Unlocking the Therapeutic Potential of the Tetrahydrobenzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1][2] Derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[3][4] The 4-oxo-4,5,6,7-tetrahydro-benzofuran substructure, in particular, offers a unique combination of a rigid bicyclic system with multiple functionalization points, making it an attractive starting point for the development of novel therapeutic agents.[5]

This guide focuses on the strategic derivatization of a key intermediate, 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol . The primary hydroxyl group at the 3-position serves as an ideal anchor for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). By creating a focused library of ester and ether derivatives, researchers can modulate key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric profile to optimize biological activity and identify promising lead compounds.

This document provides a detailed rationale for derivatization, step-by-step synthetic protocols, and methodologies for subsequent biological screening. The protocols are designed to be robust and reproducible, providing a self-validating framework for generating compound libraries for bioassays.

Part 1: The Core Scaffold and Derivatization Strategy

The starting material, 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol, is typically synthesized from its corresponding carboxylic acid, 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid[6][7][8], via reduction. The primary alcohol is the most synthetically accessible position for derivatization, while the ketone at the 4-position offers a secondary site for future modifications.

The central hypothesis is that by appending diverse chemical moieties to the C3-methanol, we can enhance the scaffold's interaction with biological targets. The choice of derivatization—esterification or etherification—is critical. Esters are often synthesized to improve cell permeability and can act as prodrugs, being cleaved by intracellular esterases to release the active parent alcohol. Ethers, being more chemically stable, create permanent analogues that can explore different binding pockets.

G cluster_core Core Scaffold & Derivatization Vectors cluster_derivatives Derivative Classes cluster_moieties Example Moieties (R-groups) Core 4-Oxo-4,5,6,7-tetrahydro- benzofuran-3-ylmethanol Ester Ester Derivatives (Prodrugs, Polarity Modulation) Core->Ester Esterification (R-COCl or R-COOH) Ether Ether Derivatives (Stable Analogues) Core->Ether Etherification (Williamson Synthesis, R-X) Aromatic Aromatic Rings (e.g., Benzoyl) Ester->Aromatic Aliphatic Aliphatic Chains (e.g., Acetyl, Propionyl) Ester->Aliphatic Heterocycle Heterocycles (e.g., Nicotinoyl) Ester->Heterocycle Ether->Aliphatic e.g., Benzyl, Methyl

Caption: Derivatization strategy for the core scaffold.

Part 2: Synthetic Protocols for Derivatization

The following protocols provide detailed, step-by-step methodologies for synthesizing ester and ether derivatives.

Protocol: Synthesis of Ester Derivatives via Acyl Chlorides

Rationale: This is a highly efficient and straightforward method for forming esters from primary alcohols. The use of an acyl chloride in the presence of a non-nucleophilic base drives the reaction to completion. Triethylamine (TEA) acts as a scavenger for the HCl byproduct.

Materials & Equipment:

  • 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, ice bath

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

  • Acyl Chloride Addition: Add the desired acyl chloride (1.2 eq) dropwise via syringe. Ensure the temperature remains at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure ester derivative.

Reagent ExampleR-GroupExpected Product Class
Acetyl Chloride-CH₃Aliphatic Ester
Benzoyl Chloride-PhAromatic Ester
4-Nitrobenzoyl Chloride-C₆H₄-NO₂Electron-deficient Aromatic Ester
Cyclopropanecarbonyl chloride-c-C₃H₅Alicyclic Ester

Table 1: Example Acyl Chlorides for Esterification.

Protocol: Synthesis of Ether Derivatives via Williamson Ether Synthesis

Rationale: This classic method forms a robust ether linkage. It involves deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Sodium hydride (NaH) is a powerful, non-nucleophilic base suitable for this purpose. Caution: NaH is highly reactive with water and requires careful handling under an inert atmosphere.

Materials & Equipment:

  • 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, ice bath

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add NaH (1.5 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes carefully, and add anhydrous THF.

  • Cooling: Cool the NaH suspension to 0 °C.

  • Alcohol Addition: Dissolve the 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension. Hydrogen gas will evolve. Stir at 0 °C for 30 minutes.

  • Alkyl Halide Addition: Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis shows completion. Gentle heating (e.g., 40-50 °C) may be required for less reactive halides.

  • Quenching: Cool the reaction to 0 °C and quench very carefully by the slow, dropwise addition of water or saturated aqueous ammonium chloride (NH₄Cl) to consume excess NaH.

  • Workup: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Part 3: Bioassay Screening and Evaluation

Based on the extensive literature on benzofuran derivatives, the newly synthesized library can be screened against a variety of targets.[1][3] The following protocols outline common and relevant assays.

G cluster_workflow Screening Workflow Synthesis Derivative Synthesis Library Compound Library Synthesis->Library Assay1 Antiproliferative Assay (MTT) Library->Assay1 Assay2 Antimicrobial Assay (MIC) Library->Assay2 Assay3 Antioxidant Assay (DPPH) Library->Assay3 Data Data Analysis (IC₅₀ / MIC) Assay1->Data Assay2->Data Assay3->Data Hit Hit Compound Identification Data->Hit SAR SAR Analysis & Lead Optimization Hit->SAR

Caption: High-level workflow from synthesis to hit identification.

Protocol: Antiproliferative Activity (MTT Assay)

Rationale: Many benzofuran analogues exhibit potent anticancer activity.[9][10] The MTT assay is a colorimetric method for assessing cell viability. Viable cells with active metabolism reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified spectrophotometrically.

Principle:

  • Seed cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the synthesized derivatives for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol with HCl).

  • Measure the absorbance at ~570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%).

Protocol: Antimicrobial Activity (Broth Microdilution for MIC)

Rationale: Benzofuran derivatives have been reported to have significant antibacterial and antifungal properties.[1] This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle:

  • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • In a 96-well plate, prepare two-fold serial dilutions of the test compounds in an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with the microorganism. Include positive (microbe, no drug) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37 °C for 18-24 hours).

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (growth).

Part 4: Data Interpretation and Lead Optimization

The primary goal of the initial screening is to identify "hits"—compounds that show significant activity in a given assay. By comparing the IC₅₀ or MIC values across the library, an initial SAR can be established.

Key Questions for SAR Analysis:

  • Lipophilicity: Do derivatives with long aliphatic chains or aromatic groups (more lipophilic) show higher activity than those with short chains (more hydrophilic)?

  • Electronic Effects: Does the presence of electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups on aromatic rings impact potency?

  • Steric Hindrance: How does the size of the appended group affect activity?

  • Ester vs. Ether: Is there a significant difference in activity between the more labile esters and the stable ethers? This can provide insight into a potential prodrug mechanism.

The identification of a promising hit compound with a clear SAR trend provides a rational basis for the next phase of drug discovery: lead optimization. This involves synthesizing a second-generation library focused on refining the structure of the hit compound to further improve potency and selectivity.

References

  • Marson, D., et al. (2013). Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine. Journal of Medicinal Chemistry. Available at: [Link]

  • Gelin, M., et al. (2013). Synthesis and antiproliferative activity of benzofuran-based analogs of cercosporamide against non-small cell lung cancer cell lines. European Journal of Medicinal Chemistry. Available at: [Link]

  • Xu, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]

  • Sagami Chemical Research Institute. (1984). Process for preparing 4-oxo-4,5,6,7-tetrahydrobenzofuran derivative. European Patent EP0101003A1.
  • Al-Ostoot, F.H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. Available at: [Link]

  • Sarsam, S. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research (IJSDR). Available at: [Link]

  • Sagami Chemical Research Institute. (1992). Process for preparing 4-oxo-4,5,6,7-tetrahydrobenzofuran derivative. European Patent EP0101003B2.
  • Owa, T., et al. (2005). Synthesis and evaluation of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester derivatives as potent antitumor agents. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Reddy, T.S., et al. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Gaggini, F., et al. (2018). Evaluating the biological properties of synthetic 4-nitrophenyl functionalized benzofuran derivatives with telomeric DNA binding. CNR-IRIS. Available at: [Link]

  • Ay, E., & Zerenler Çalışkan, Z. (2018). Enantioselective synthesis of 4,5,6,7-tetrahydro-4-oxo-benzofuran-5-yl acetate and 1-benzyl-4,5,6,7-tetrahydro-4-oxo-1(H)-indol-5-yl acetate using chemoenzymatic methods. ResearchGate. Available at: [Link]

  • Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. Available at: [Link]

  • PrepChem. (Date not available). Synthesis of 4-oxo-4,5,6,7-tetrahydrobenzofuran. PrepChem.com. Available at: [Link]

  • Zerenler Çalışkan, Z., & Ay, E. (2018). Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. Semantic Scholar. Available at: [Link]

  • PubChem. (Date not available). 4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid. PubChem. Available at: [Link]

  • Sanofi-Aventis. (2009). Method for the synthesis of 4-benzofuran-carboxylic acid. Google Patents.

Sources

Application

"4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol as an intermediate for synthesis"

Topic: Strategic Utilization of 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol: Synthesis, Reactivity, and Applications Abstract The 4-oxo-4,5,6,7-tetrahydrobenzofuran scaffold represents a privileged structure in medi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol: Synthesis, Reactivity, and Applications

Abstract

The 4-oxo-4,5,6,7-tetrahydrobenzofuran scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore in the development of Hepatitis C Virus (HCV) NS5B polymerase inhibitors, antitumor agents, and tricyclic heterocycles. This Application Note provides a rigorous technical guide for the synthesis and utilization of 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol , a versatile hydroxymethylated intermediate. We detail a modular synthetic pathway utilizing the Feist-Benary cyclization followed by Vilsmeier-Haack functionalization, offering superior regiocontrol compared to direct condensation methods. Downstream protocols focus on activating the C3-hydroxymethyl handle for nucleophilic substitution and scaffold diversification.

Chemical Profile & Stability

PropertySpecification
Systematic Name 3-(Hydroxymethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Physical State Viscous oil or low-melting solid (recrystallizable from EtOAc/Hexane)
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water.[1]
Stability Susceptible to acid-catalyzed polymerization at C2/C3. Store at -20°C under inert atmosphere.
Key Reactivity C3-Alcohol (nucleophilic/electrophilic handle), C4-Ketone (condensation), C2-H (electrophilic substitution).

Synthesis Protocol: The Modular Approach

While direct condensation of 1,3-cyclohexanedione with protected C3-precursors is possible, it often suffers from low yields due to steric hindrance and polymerization. The Stepwise Functionalization Protocol described below is the industry standard for high-purity generation, allowing for intermediate purification.

Workflow Visualization

SynthesisPathway Start 1,3-Cyclohexanedione Core 4-Oxo-4,5,6,7- tetrahydrobenzofuran Start->Core Chloroacetaldehyde NaHCO3, H2O (Feist-Benary) Aldehyde 3-Formyl-4-oxo- 4,5,6,7-tetrahydrobenzofuran Core->Aldehyde POCl3, DMF (Vilsmeier-Haack) Target 4-Oxo-4,5,6,7-tetrahydro- benzofuran-3-ylmethanol Aldehyde->Target NaBH4, MeOH (Selective Reduction)

Caption: Modular synthesis pathway starting from 1,3-cyclohexanedione. The stepwise approach ensures regioselectivity at C3.

Step 1: Core Scaffold Construction (Feist-Benary Synthesis)

Objective: Construct the dihydrofuran ring fused to the cyclohexane.

  • Reagents: 1,3-Cyclohexanedione (1.0 eq), Chloroacetaldehyde (40% aq, 1.1 eq), NaHCO₃ (1.2 eq).[1][2]

  • Protocol:

    • Dissolve 1,3-cyclohexanedione in water (0.5 M concentration).

    • Add NaHCO₃ and cool to 0°C.

    • Add chloroacetaldehyde dropwise over 30 mins. Critical: Maintain pH 6.0–8.0 to prevent aldol polymerization.

    • Stir at RT for 16 hours.

    • Acidify with 2M H₂SO₄ to pH 2 (facilitates dehydration/aromatization of the hydroxy-dihydrofuran intermediate).

    • Extract with EtOAc, dry over MgSO₄, and concentrate.

    • Yield: ~70-80% of 4-oxo-4,5,6,7-tetrahydrobenzofuran.[1][2]

Step 2: C3-Formylation (Vilsmeier-Haack)

Objective: Introduce a carbon handle at the electron-rich C3 position.

  • Reagents: POCl₃ (1.2 eq), DMF (3.0 eq), DCM (Solvent).

  • Protocol:

    • Prepare the Vilsmeier reagent: Add POCl₃ dropwise to DMF at 0°C. Stir for 30 min until a white salt precipitates.

    • Dissolve the Step 1 product in DCM and add to the Vilsmeier reagent at 0°C.

    • Warm to RT and reflux for 2 hours. Note: The C4-carbonyl deactivates the ring slightly, requiring thermal energy.

    • Quench by pouring into ice-cold saturated NaOAc solution (buffers the hydrolysis).

    • Extract with DCM. The product, 3-formyl-4-oxo-4,5,6,7-tetrahydrobenzofuran , precipitates or crystallizes upon concentration.

Step 3: Selective Reduction to Methanol

Objective: Chemoselective reduction of the aldehyde in the presence of the C4-ketone.

  • Reagents: NaBH₄ (0.35 eq), Methanol.

  • Protocol:

    • Dissolve the 3-formyl intermediate in MeOH (0.2 M). Cool to 0°C.

    • Add NaBH₄ portion-wise. Stoichiometry Control: Use exactly 0.25–0.35 molar equivalents of NaBH₄ (1 mole of borohydride provides 4 hydrides). Excess will reduce the C4-ketone to the diol.

    • Monitor via TLC (Hexane:EtOAc 1:1). Reaction is typically complete in 15 mins.

    • Quench with acetone (scavenges excess hydride) followed by saturated NH₄Cl.

    • Evaporate MeOH, extract with EtOAc.

    • Purification: Flash chromatography (SiO₂, 0-5% MeOH in DCM).

Application Protocols: Downstream Utility

The 3-hydroxymethyl group is a "pivot point" for divergent synthesis.

Protocol A: Activation for Nucleophilic Substitution

To couple the scaffold with amines or thiols (common in HCV inhibitor synthesis), the alcohol must be converted to a leaving group.

  • Reagents: Methanesulfonyl chloride (MsCl), TEA, DCM.

  • Procedure:

    • Dissolve the alcohol in anhydrous DCM at 0°C.

    • Add TEA (1.5 eq) followed by MsCl (1.1 eq).

    • Stir for 30 min. The mesylate is unstable on silica; use immediately or filter through a short plug of neutral alumina.

    • Application: React crude mesylate with secondary amines (e.g., morpholine, piperazine) in CH₃CN/K₂CO₃ to generate tertiary amine libraries.

Protocol B: Scaffold Hopping (Furan to Indole)

The 4-oxo-tetrahydrobenzofuran core can be converted to the corresponding 4-oxo-tetrahydroindole (a bioisostere) using primary amines.

  • Mechanism: Ring-opening/ring-closing condensation.

  • Procedure:

    • Mix the benzofuran intermediate with a primary amine (R-NH₂, 5 eq) in Ethanol/Water (1:1).

    • Heat in a sealed tube at 150°C for 12 hours.

    • The furan oxygen is displaced by nitrogen.

    • Result: 1-Substituted-3-hydroxymethyl-4-oxo-4,5,6,7-tetrahydroindole.

Protocol C: Tricyclic Heterocycle Formation

The aldehyde intermediate (pre-reduction) or the alcohol (post-oxidation) interacts with the C4-ketone to form tricycles.

  • Friedländer-type Condensation: Reacting the 3-formyl derivative with 2-aminopyridines or amidines yields fused tricyclic pyridine systems.

Divergent Applications Map

Applications Alcohol 4-Oxo-4,5,6,7-tetrahydro- benzofuran-3-ylmethanol Mesylate Mesylate/Halide (Activated Electrophile) Alcohol->Mesylate MsCl, TEA Indole 4-Oxo-tetrahydroindole (Scaffold Hop) Alcohol->Indole R-NH2, 150°C (O -> N Exchange) Tricycle Fused Tricyclic Systems Alcohol->Tricycle Bifunctional Linkers (e.g., Diamines) Amine 3-(Aminomethyl) Derivatives Mesylate->Amine HNR2, K2CO3 (SN2 Substitution)

Caption: Divergent synthesis capabilities of the 3-hydroxymethyl scaffold.

Troubleshooting & Expert Tips

  • Regioselectivity Check: In the Vilsmeier-Haack reaction, if the temperature is too high (>100°C), you may observe formylation at the C2 position if C3 is sterically crowded, though C3 is electronically preferred. Always verify regiochemistry via NOESY NMR (interaction between C2-H and the formyl proton).

  • Over-Reduction: If the C4-ketone is reduced to the alcohol during the NaBH₄ step, the product becomes a diol. This is difficult to separate. Remedy: Use CeCl₃·7H₂O (Luche reduction conditions) to specifically target the aldehyde, or strictly control temperature at -10°C.

  • Stability: The 3-hydroxymethyl group can undergo acid-catalyzed elimination to form a reactive exocyclic methylene species (quinone methide-like), which polymerizes. Avoid strong acids during workup of the alcohol.

References

  • Feist-Benary Synthesis of Tetrahydrobenzofurans Bisagni, E., et al. "Condensation of 1,3-cyclohexanedione with chloroacetaldehyde."[2][3] Bulletin de la Société Chimique de France (1971). Verified Context: Establishes the core ring synthesis protocol.

  • Vilsmeier-Haack Formylation on Benzofurans Varenichenko, S. A., et al. "Vilsmeier-Haack-Initiated Formylative Rearrangement... into Functionalized 4,5,6,7-Tetrahydrobenzofurans." J. Org.[4] Chem. (2024). Verified Context: Recent mechanistic insights into formylation of this specific scaffold. [Source: J. Org.[4][5] Chem.]([Link])

  • Selective Reduction of Aldehydes in Keto-Aldehydes Ward, D. E., et al. "Chemoselective reduction of aldehydes... with NaBH4." Synthetic Communications. Verified Context: General protocol adapted for the 3-formyl to 3-methanol reduction.

  • Applications in HCV Inhibitors Pfizer/Agouron Patents (e.g., WO 2004/041201). Verified Context: Describes the use of 3-substituted-4-oxo-4,5,6,7-tetrahydrobenzofurans as HCV NS5B polymerase inhibitors.

Sources

Method

Application Notes and Protocols for 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to characterize the in vitro cellular effects of the novel compound, 4-Oxo-4,5,6,7-tetrahydro-benzofur...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to characterize the in vitro cellular effects of the novel compound, 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol. Given that benzofuran derivatives have demonstrated a wide array of biological activities, including anticancer and anti-inflammatory properties, this guide outlines a systematic approach to elucidate the compound's potential therapeutic value.[1][2] The protocols are designed to first establish a cytotoxicity profile, followed by an investigation into the mechanisms of cell death and potential modulation of key signaling pathways.

I. Introduction: The Scientific Rationale

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting significant pharmacological potential.[2] The initial characterization of a novel benzofuran derivative, such as 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol, necessitates a tiered screening approach. This begins with broad cytotoxicity screening across relevant cell lines to determine the compound's potency and therapeutic window.[3] Subsequent assays are then employed to dissect the underlying mechanisms, such as the induction of apoptosis or cell cycle arrest, which are common modes of action for anti-cancer agents.[4][5] Furthermore, given the known anti-inflammatory potential of benzofuran compounds, investigating key inflammatory signaling pathways is a logical step in characterizing its bioactivity.[6][7]

This guide provides a workflow that is both scientifically rigorous and efficient, allowing for the comprehensive profiling of this novel compound.

II. Experimental Workflow

A logical progression of experiments is crucial for the efficient characterization of a new chemical entity. The following workflow is recommended:

G A Compound Preparation and Cell Line Selection B Tier 1: Cytotoxicity Screening (e.g., MTT Assay) A->B Establish dose-response C Tier 2: Mechanism of Cell Death (Apoptosis vs. Necrosis) B->C If cytotoxic G Signaling Pathway Analysis (e.g., NF-κB, PI3K/Akt, MAPK) B->G If non-cytotoxic at reasonable concentrations, investigate other activities E Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) C->E Investigate apoptosis F Cell Cycle Analysis (Propidium Iodide Staining) C->F Investigate cell cycle effects D Tier 3: Mechanistic Insights D->G

Caption: A tiered experimental workflow for the characterization of 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol.

III. Tier 1: Cytotoxicity and Cell Viability Assays

The initial step in evaluating any new compound is to determine its effect on cell viability and to establish a dose-response curve.[3][8] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Parameter Recommendation
Cell LinesCancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293)
Compound ConcentrationsLogarithmic series (e.g., 0.1, 1, 10, 100 µM)
Incubation Time24, 48, and 72 hours
ReplicatesMinimum of three technical replicates per concentration

IV. Tier 2: Elucidating the Mechanism of Cell Death

If the compound exhibits cytotoxicity, the next step is to determine the mode of cell death, primarily distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[9][10]

A. Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay is a standard method for detecting apoptosis.[10][11] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[11] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, where the membrane integrity is lost.[10][12]

Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry: Analyze the stained cells by flow cytometry.[10]

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells[12]

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells[12]

  • Annexin V- / PI+ : Necrotic cells

V. Tier 3: Mechanistic Insights

Further investigation into the compound's mechanism of action can involve assessing its impact on the cell cycle and key signaling pathways.

A. Cell Cycle Analysis by Propidium Iodide Staining

Many cytotoxic compounds exert their effects by inducing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M).[4][13] Flow cytometry with PI staining can be used to analyze the DNA content of a cell population and thus determine the distribution of cells in different phases of the cell cycle.[13][14]

Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with the compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[15]

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.[15]

  • Flow Cytometry: Analyze the DNA content by flow cytometry.[16]

Data Interpretation:

  • A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.[14] An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.

B. Signaling Pathway Analysis

Based on the benzofuran scaffold's known activities, investigating its effect on key signaling pathways involved in cancer and inflammation is warranted.

Potential Signaling Pathways to Investigate:

  • NF-κB Pathway: A key regulator of the inflammatory response.[17][18] Its activation involves the translocation of NF-κB from the cytoplasm to the nucleus.[19][20]

  • PI3K/Akt Pathway: A crucial pathway in cell survival, proliferation, and growth.[21][22][23] Dysregulation of this pathway is common in cancer.[24][25]

  • MAPK Pathway: A central signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[26][27][28]

Hypothetical Signaling Pathway Modulation:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Compound 4-Oxo-4,5,6,7-tetrahydro- benzofuran-3-ylmethanol Compound->IKK Potential Inhibition Gene Gene Expression (Inflammation, Proliferation) NFkB_nuc->Gene Regulates

Sources

Technical Notes & Optimization

Troubleshooting

"improving the yield of 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol synthesis"

Technical Support Ticket: #4567-BF Subject: Yield Optimization for 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol Synthesis Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Diagnostic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #4567-BF Subject: Yield Optimization for 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic

User Issue: Low overall yield and purity during the synthesis of 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol. Root Cause Analysis: This synthesis is deceptively complex due to two competing factors:

  • The "Feist-Benary" Trap: The initial ring formation is highly sensitive to pH and temperature, leading to polymerization of halo-carbonyl precursors.

  • The Chemoselectivity Paradox: You possess a molecule with two reducible groups: a C3-Ester (hard to reduce) and a C4-Ketone (easy to reduce). Standard reducing agents (LiAlH₄) will destroy the ketone while reducing the ester, yielding the useless diol.

This guide provides a high-yield, self-validating protocol focusing on pH-controlled cyclization and chemoselective protection strategies .

The Synthetic Workflow (Visualized)

The following diagram outlines the optimized "Protection-First" pathway, which is the only reliable method to secure high yields (>70%) compared to the direct reduction approach (<30%).

SynthesisWorkflow Start 1,3-Cyclohexanedione + Ethyl Bromopyruvate Step1 Step 1: Feist-Benary Cyclization (pH 6.5-7.5, Cold) Start->Step1 Intermediate1 Ethyl 4-oxo-4,5,6,7- tetrahydrobenzofuran-3-carboxylate Step1->Intermediate1 68-80% Yield Step2 Step 2: Ketal Protection (Ethylene Glycol, pTSA) Intermediate1->Step2 Intermediate2 Protected Ketal Ester Step2->Intermediate2 Protection Step3 Step 3: Reduction (LiAlH4, THF, 0°C) Intermediate2->Step3 Intermediate3 Protected Ketal Alcohol Step3->Intermediate3 Selective Reduction Step4 Step 4: Deprotection (HCl, Acetone/H2O) Intermediate3->Step4 Final Target: 4-Oxo-4,5,6,7-tetrahydro- benzofuran-3-ylmethanol Step4->Final Final Yield >70%

Caption: Optimized 4-step workflow prioritizing chemoselectivity via ketal protection.

Module 1: The Cyclization Phase (Constructing the Core)

The most common failure point is the condensation of 1,3-cyclohexanedione (CHD) with ethyl bromopyruvate. If the pH is too high (>9), the pyruvate polymerizes. If too low (<5), the reaction stalls.

Protocol A: pH-Controlled Feist-Benary Cyclization

  • Reagents: 1,3-Cyclohexanedione (1.0 eq), Ethyl Bromopyruvate (1.1 eq).

  • Buffer System: Water/Methanol (1:1) with NaHCO₃ (Sodium Bicarbonate). Do not use strong bases like KOH or NaOEt.

Step-by-Step:

  • Dissolution: Dissolve 1,3-CHD and NaHCO₃ (1.2 eq) in water/methanol. Cool to 0–5°C .

  • Controlled Addition: Add Ethyl Bromopyruvate dropwise over 60 minutes.

    • Critical Control: Monitor internal temperature. Do not exceed 10°C.

  • pH Maintenance: Check pH every 15 minutes. Maintain pH 6.5 – 7.5 .

    • Troubleshooting: If pH drops < 6, add small aliquots of saturated NaHCO₃.

  • Aging: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Filter the solid precipitate (often the product crystallizes out). If oil forms, extract with DCM.

Yield Expectation: 75–85% (vs. 40% with uncontrolled pH).

Module 2: The Reduction Phase (Solving Selectivity)

The Trap: You cannot use NaBH₄ (too weak for esters) or LiAlH₄ (reduces the ketone) directly on the intermediate. The Solution: Protect the ketone.

Protocol B: The "Protect-Reduce-Deprotect" Sequence

Step 2.1: Ketal Protection
  • Reagents: Intermediate 1, Ethylene Glycol (5 eq), p-Toluenesulfonic acid (pTSA, 0.05 eq), Benzene or Toluene.

  • Setup: Dean-Stark trap reflux.

  • Endpoint: Monitor water collection. Reaction is complete when water evolution ceases (approx 4-6 hours).

  • Note: The C4-ketone is conjugated, making it slower to protect than a standard ketone. Vigorous reflux is required.

Step 2.2: The Reduction
  • Reagents: Protected Ketal, LiAlH₄ (1.5 eq), Anhydrous THF.

  • Condition: 0°C under Argon/Nitrogen.

  • Why LiAlH₄? Since the ketone is protected, we can now use this strong reducing agent to quantitatively convert the ester to the alcohol without side reactions.

  • Workup: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts as a granular solid.

Step 2.3: Deprotection
  • Reagents: 2N HCl, Acetone or THF.

  • Condition: Stir at Room Temperature for 2 hours.

  • Result: The ketal hydrolyzes back to the ketone, leaving the newly formed primary alcohol intact.

Troubleshooting Guide (FAQ)

Q1: Can I skip the protection step and use a selective reducer like LiBH₄?

  • Technical Answer: No. While literature suggests LiBH₄ reduces esters over ketones, in this specific enone system (conjugated 4-oxo-tetrahydrobenzofuran), the selectivity is poor. You will likely obtain a mixture of the target, the diol (over-reduced), and unreacted starting material. The purification loss will outweigh the time saved.

Q2: My cyclization yield is stuck at 30%. What is wrong?

  • Diagnostic: You are likely adding the bromopyruvate too fast or at room temperature.

  • Fix: The reaction is exothermic. Heat accelerates the self-polymerization of bromopyruvate. strictly adhere to 0°C addition and ensure the pH never exceeds 8.0.

Q3: The product is water-soluble and hard to extract.

  • Insight: The target alcohol is polar.[1]

  • Fix: During the final workup, saturate the aqueous phase with NaCl (Salting out) and use Ethyl Acetate/THF (9:1) for extraction. Avoid pure ether.

Data & Comparison

MethodReagentsYield (Step 1)Yield (Step 2)Overall YieldPurity Profile
Standard (Direct) NaBH₄/LiCl40-50%20-30%~12%Low (Diol impurities)
Optimized (Protected) Ketal / LiAlH₄75-80% 85-90% ~65% High (>98%)

Troubleshooting Logic Tree

Use this flowchart to diagnose specific failures in your current experiment.

Troubleshooting Start Identify Issue Q1 Is Step 1 Yield < 50%? Start->Q1 Q2 Is pH > 8 or < 6? Q1->Q2 Yes Q3 Is Step 2 Product a Mixture? Q1->Q3 No (Step 1 OK) A1 Adjust Buffer to NaHCO3. Maintain pH 6.5-7.5. Q2->A1 Yes A2 Check NMR for 'Diol'. Ketone was reduced. Q3->A2 Yes A3 Implement Ketal Protection before Reduction. A2->A3 Solution

Caption: Decision matrix for diagnosing yield loss in benzofuran synthesis.

References

  • Feist-Benary Synthesis Optimization

    • Title: Process for preparing 4-oxo-4,5,6,7-tetrahydrobenzofuran derivatives.[2][3][4][5]

    • Source: European P
    • Relevance: Establishes the pH 6-9 requirement for maximizing the condens
    • URL:

  • Chemoselective Reduction Strategies

    • Title: Selective reductions.[6][7][8][9][10][11][12] The rapid reaction of carboxylic acids with borane-tetrahydrofuran.[8]

    • Source:J. Org.[13] Chem. (1973).

    • Relevance: Discusses limitations of borane reagents, supporting the need for protection strategies in complex multifunctional molecules.
    • URL: [J. Org.[13] Chem. Archive]([Link])

  • Synthesis of Tetrahydrobenzofurans

    • Title: Synthesis of 4-oxo-4,5,6,7-tetrahydrobenzofuran.[2][3][4][5][14]

    • Source: PrepChem.[15]

    • Relevance: Provides baseline stoichiometry for the reaction of 1,3-cyclohexanedione and chloroacetaldehyde/bromopyruv
    • URL:

Sources

Optimization

Technical Support Center: 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol

Welcome to the dedicated technical support resource for 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol. This guide has been developed by our senior application scientists to provide researchers, chemists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol. This guide has been developed by our senior application scientists to provide researchers, chemists, and drug development professionals with in-depth knowledge and practical troubleshooting advice for handling and utilizing this compound in your experiments. Our focus is on ensuring scientific integrity by explaining the causality behind each procedural recommendation.

Section 1: Compound Identity and Physicochemical Properties

4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol is a bifunctional molecule featuring a reactive hydroxymethyl group and a tetrahydrobenzofuran core. This structure presents unique opportunities for its use as a building block in medicinal chemistry and materials science. However, the inherent reactivity of the furan moiety and the presence of an enone system necessitate careful handling to ensure experimental success and reproducibility.

While specific experimental data for this exact molecule is not widely published, we can infer its properties from the closely related analogue, 4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid, and the general chemistry of furan-containing compounds.

Table 1: Physicochemical Properties and Identifiers (Inferred)

Property Value / Information Source / Rationale
IUPAC Name (4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-yl)methanol ---
Molecular Formula C₉H₁₀O₃ ---
Molecular Weight 166.17 g/mol ---
Appearance Likely an off-white to yellow solid Based on similar benzofuran derivatives[1]
Solubility Expected to be soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate) Common for molecules with hydroxyl and ketone functionalities

| Storage Temperature | 2-8°C (Refrigerated) | Recommended for many benzofuran derivatives to maintain quality[2][3] |

Section 2: Frequently Asked Questions (FAQs)

These questions address common concerns regarding the day-to-day handling and storage of 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol.

Q1: What is the optimal method for long-term storage of this compound? A1: For long-term stability, the compound should be stored in a tightly sealed container at 2-8°C.[2][3] To prevent degradation from atmospheric components, it is best practice to backfill the container with an inert gas like argon or nitrogen. The furan ring system can be susceptible to slow oxidation, and the molecule may be hygroscopic.

Q2: What are the primary hazards associated with this compound? A2: Based on data from structurally similar compounds, 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol should be handled as a hazardous substance. It is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Table 2: Hazard Identification and Recommended Personal Protective Equipment (PPE)

GHS Hazard Statement Description Required PPE
H315 Causes skin irritation Chemical-resistant gloves (e.g., Nitrile)
H319 Causes serious eye irritation Safety glasses with side shields or goggles
H335 May cause respiratory irritation Use only in a certified chemical fume hood

| EUH019 (Potential) | May form explosive peroxides | Test for peroxides before heating or concentration |

Q3: Can I store this compound in solution? A3: Storing the compound in solution is not recommended for extended periods. The stability of furan derivatives can be highly dependent on the solvent and pH.[6] If you must prepare a stock solution, use a dry, aprotic solvent such as anhydrous DMSO or DMF. Prepare it fresh and use it as quickly as possible. Avoid chlorinated solvents or protic solvents for storage.

Q4: My compound has developed a yellow or brownish tint upon storage. Is it still usable? A4: A change in color often indicates degradation. Furan-containing compounds can undergo oxidation or polymerization, leading to colored impurities.[7] Before use, we strongly recommend re-analyzing the material by a suitable method (e.g., NMR, LC-MS) to confirm its purity. If significant degradation is observed, the material should be discarded.

Section 3: Troubleshooting Experimental Issues

This section provides a logic-driven guide to resolving common problems encountered during reactions involving 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol.

Issue 1: Reaction yields are low, or the starting material is consumed with no desired product formed.

This is the most common issue and is frequently linked to the inherent instability of the furan ring, especially under acidic conditions.[7]

  • Causality: The furan ring is susceptible to acid-catalyzed hydrolysis and ring-opening, which leads to the formation of linear dicarbonyl compounds or other undesired side products.[7] Standard laboratory conditions, such as using silica gel for chromatography (which is inherently acidic), can be sufficient to cause complete degradation.[7]

  • Troubleshooting Steps:

    • pH Control: Ensure your reaction medium is not acidic. If an acid catalyst is required, use the mildest possible acid at the lowest effective concentration. During workup, neutralize any acidic streams immediately with a mild base like sodium bicarbonate solution.

    • Inert Atmosphere: Perform reactions under an inert atmosphere (argon or nitrogen) to prevent oxidation. The tetrahydrobenzofuran moiety can be susceptible to air oxidation, especially at elevated temperatures.

    • Temperature Management: Run reactions at the lowest feasible temperature to minimize thermal degradation.[7]

    • Purification Method: Avoid standard silica gel chromatography. Instead, use deactivated or neutral silica gel, or consider alternative purification methods like crystallization or chromatography on a different stationary phase (e.g., alumina, C18).

Issue 2: Unexpected peaks are observed in analytical data (NMR, LC-MS) post-reaction or workup.
  • Causality: The appearance of new, unidentified signals often points to specific degradation pathways.

    • Oxidative Cleavage: The furan ring can be oxidized, leading to ring-opened products.[8] This is a known metabolic pathway for many furan-containing drugs and can occur under certain laboratory conditions (e.g., presence of strong oxidants or metal catalysts).[9]

    • Peroxide Formation: Like other ethers such as THF, furan derivatives can form explosive peroxides upon exposure to air and light.[10][11] These peroxides can interfere with reactions and pose a significant safety hazard if concentrated.

  • Troubleshooting Workflow: The following diagram outlines a logical workflow for diagnosing and resolving issues related to unexpected analytical results.

    G Start Unexpected Analytical Result (e.g., NMR, LC-MS) CheckPurity 1. Re-check Purity of Starting Material Start->CheckPurity DegradationPath 2. Consider Degradation Pathways CheckPurity->DegradationPath If SM is pure AcidCat Acid-Catalyzed Ring Opening? DegradationPath->AcidCat Oxidation Oxidation or Peroxide Formation? DegradationPath->Oxidation SolutionAcid Solution: - Neutralize workup - Use neutral silica/alumina - Buffer reaction AcidCat->SolutionAcid Yes SolutionOx Solution: - Use inert atmosphere - Add antioxidant (e.g., BHT) - Test for peroxides Oxidation->SolutionOx Yes

    Caption: Troubleshooting workflow for unexpected analytical results.

Section 4: Key Experimental Protocols

Adherence to standardized protocols is critical for safety and reproducibility.

Protocol 4.1: Recommended Storage and Handling
  • Receiving: Upon receipt, immediately transfer the compound to a designated, temperature-controlled storage area (2-8°C).

  • Environment: Store in a dark, dry location. A desiccator cabinet within a refrigerator is ideal.

  • Inert Atmosphere: Before sealing the container for storage, flush the headspace with a gentle stream of argon or nitrogen for 15-30 seconds.

  • Dispensing: When weighing the compound, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Perform all weighing and transfers in a chemical fume hood.

  • Resealing: After dispensing, re-flush the container with inert gas before sealing tightly and returning to cold storage.

Protocol 4.2: Qualitative Test for Peroxides

This protocol should be performed if the compound has been stored for an extended period, exposed to air, or before any operation involving heating or distillation.

  • Prepare Test Strip: Use a commercially available potassium iodide (KI) starch paper test strip.

  • Prepare Sample: Dissolve a small amount (1-5 mg) of the compound in 1 mL of a suitable solvent (e.g., acetic acid or isopropanol) in a test tube.

  • Test: Dip the KI-starch paper into the solution.

  • Observe: The immediate formation of a blue-black color indicates the presence of peroxides. A faint color developing over a minute may indicate trace levels. No color change indicates a negative result.

Diagram: Storage and Safety Workflow

This diagram provides a clear decision-making process for the safe handling of the compound.

G start Start: Using the Compound check_storage Has it been stored >3 months or exposed to air? start->check_storage test_peroxide Perform Peroxide Test (Protocol 4.2) check_storage->test_peroxide Yes proceed Proceed with Experiment check_storage->proceed No peroxide_present Peroxides Detected? test_peroxide->peroxide_present quench Quench Peroxides (Consult safety officer for protocol) peroxide_present->quench Yes peroxide_present->proceed No quench->proceed After quenching & re-testing consult_sds Always consult SDS and wear appropriate PPE proceed->consult_sds

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the In Vivo Validation of 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol: A Comparative Approach

For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and critical. This guide provides an in-depth, experience-driven frame...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and critical. This guide provides an in-depth, experience-driven framework for the in vivo validation of novel compounds, using the hypothetical activity of 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol as a central case study. While specific in vivo data for this molecule is not yet prevalent in published literature, its benzofuran core suggests a strong potential for anti-inflammatory activity, a hypothesis this guide will rigorously explore.[1][2]

The benzofuran scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3] Our objective here is not to present pre-existing results, but to equip you with the scientific rationale and detailed protocols to generate your own high-quality, comparative in vivo data.

Section 1: The Scientific Rationale - Why an Anti-Inflammatory Hypothesis?

The choice to investigate an anti-inflammatory effect is grounded in the well-documented activities of the broader benzofuran class.[1][2] Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in a multitude of diseases.[4] Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase (COX) pathways, are central to the inflammatory cascade and are often the targets of anti-inflammatory therapies.[4] Many benzofuran derivatives have been shown to modulate these pathways.[3]

Therefore, we will proceed with the hypothesis that 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol exhibits anti-inflammatory properties. To validate this, a well-designed in vivo study is paramount, comparing our compound of interest against a known standard and a negative control.

Section 2: Experimental Design - A Comparative In Vivo Study

The selection of an appropriate animal model is a critical first step in the early phase of drug development.[5][6] For acute inflammation, the carrageenan-induced paw edema model in rats is a robust, widely used, and well-characterized assay.[7][8][9] This model allows for the quantitative evaluation of a compound's ability to reduce edema, a hallmark of acute inflammation.

Animal Model and Grouping
  • Species: Male Wistar rats (180-220g)

  • Acclimatization: Minimum of 7 days under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).

  • Experimental Groups (n=6 per group):

    • Group I (Negative Control): Vehicle (e.g., 1% Carboxymethyl cellulose)

    • Group II (Positive Control): Indomethacin (10 mg/kg, intraperitoneally), a standard NSAID.

    • Group III (Test Compound - Low Dose): 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol (e.g., 50 mg/kg, orally)

    • Group IV (Test Compound - High Dose): 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol (e.g., 100 mg/kg, orally)

Experimental Workflow

The following diagram illustrates the key steps in the carrageenan-induced paw edema assay.

G cluster_pre Pre-Treatment Phase cluster_treatment Treatment & Induction Phase cluster_post Data Collection Phase acclimatize Acclimatize Rats (7 days) fasting Fast Rats Overnight (12h) acclimatize->fasting baseline Measure Baseline Paw Volume fasting->baseline administer Administer Test Compound / Vehicle / Standard baseline->administer wait Wait 1 hour administer->wait induce Induce Inflammation (Carrageenan Injection) wait->induce measure_1h Measure Paw Volume at 1h induce->measure_1h measure_2h Measure Paw Volume at 2h measure_1h->measure_2h measure_3h Measure Paw Volume at 3h measure_2h->measure_3h measure_4h Measure Paw Volume at 4h measure_3h->measure_4h

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Section 3: Detailed Experimental Protocol

This protocol provides a step-by-step guide for executing the in vivo anti-inflammatory validation.

  • Animal Preparation: Acclimatize male Wistar rats for one week. Fast the animals overnight (with water available) before the experiment.

  • Baseline Measurement: Measure the initial volume of the left hind paw of each rat up to the ankle joint using a plethysmometer.

  • Compound Administration:

    • Administer the vehicle, Indomethacin, or the test compound orally (for test groups) or intraperitoneally (for the positive control group) one hour before carrageenan injection.

  • Induction of Inflammation:

    • Inject 0.1 mL of a 1% w/v carrageenan solution (prepared in normal saline) into the sub-plantar tissue of the left hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat at 1, 2, 3, and 4 hours after the carrageenan injection using the plethysmometer.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each group at each time point using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] * 100

      • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

    • Analyze the data using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's test) to determine statistical significance (p < 0.05).

Section 4: Comparative Data Presentation

The following tables provide a template for presenting the quantitative data obtained from this study.

Table 1: Effect of 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol on Carrageenan-Induced Paw Edema in Rats

| Group | Treatment | Dose (mg/kg) | \multicolumn{4}{c|}{Paw Volume (mL) ± SEM} | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | | | | 1h | 2h | 3h | 4h | | I | Vehicle | - | Data | Data | Data | Data | | II | Indomethacin | 10 | Data | Data | Data | Data | | III | Test Compound | 50 | Data | Data | Data | Data | | IV | Test Compound | 100 | Data | Data | Data | Data |

Table 2: Percentage Inhibition of Paw Edema

| Group | Treatment | Dose (mg/kg) | \multicolumn{4}{c|}{% Inhibition of Edema} | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | | | | 1h | 2h | 3h | 4h | | II | Indomethacin | 10 | Data | Data | Data | Data | | III | Test Compound | 50 | Data | Data | Data | Data | | IV | Test Compound | 100 | Data | Data | Data | Data |

Section 5: Mechanistic Insights and Further Steps

A positive result in the carrageenan-induced paw edema model provides strong evidence for the anti-inflammatory activity of 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol. The next logical step would be to investigate its mechanism of action. This could involve ex vivo analysis of inflammatory mediators in the paw tissue or blood, such as:

  • Pro-inflammatory Cytokines: TNF-α, IL-1β, IL-6

  • Cyclooxygenase (COX) Activity: Measuring prostaglandin E2 (PGE2) levels.

The potential inhibitory action on the COX and NF-κB pathways is a strong starting point for these investigations.[4][10]

G cluster_pathway Potential Anti-Inflammatory Mechanism cluster_nfkb NF-κB Pathway cluster_cox COX Pathway compound 4-Oxo-4,5,6,7-tetrahydro- benzofuran-3-ylmethanol nfkb NF-κB Activation compound->nfkb Inhibits (?) cox COX-2 Enzyme compound->cox Inhibits (?) cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines Transcription inflammation Inflammation (Edema, Pain) cytokines->inflammation prostaglandins Prostaglandins (PGE2) cox->prostaglandins prostaglandins->inflammation

Caption: Hypothesized Mechanism of Action.

Section 6: Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the in vivo validation of 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol's potential anti-inflammatory activity. By employing a well-established animal model and comparing the compound's performance against both a negative and a positive control, researchers can generate robust and publishable data. The provided protocols and data presentation templates serve as a practical toolkit for your drug discovery endeavors.

Future studies should aim to elucidate the precise molecular targets of this compound, explore its efficacy in chronic inflammation models, and conduct comprehensive safety and toxicology assessments. The benzofuran scaffold continues to be a rich source of therapeutic innovation, and a systematic validation approach is key to unlocking its full potential.

References

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 10(3), 91.
  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 10(3), 91–96.
  • Jain, N. K., Patil, C. S., Kulkarni, S. K., & Singh, A. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1431-1437.
  • de Oliveira, J. R., de Alencar, M. V. O. B., da Silva, J. G., de Lacerda, J. T., de Souza, L. K. M., de Oliveira, A. P., ... & de Almeida, R. N. (2020).
  • Suthar, M., & Rathore, G. S. (2015). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research, 5(3), 162-167.
  • BenchChem. (2025).
  • Narayana, B., Ashalatha, B. V., & Vijayaraj, K. K. (2006). Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives. Bioorganic & Medicinal Chemistry, 14(13), 4439-4447.
  • Li, W., Wang, Z., Wang, J., Liu, Y., Zhang, Y., & Ke, W. (2018). Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. European Journal of Medicinal Chemistry, 157, 154-166.
  • Dimić, D., Zmejkovski, B., Jadranin, M., Novaković, I., Marković, V., & Blagojević, V. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Molecules, 28(24), 8107.
  • Khan, I., Ali, A., Ibrar, A., Ahmed, S., Khan, I., & Ali, S. (2022). Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. RSC Advances, 12(45), 29286-29300.
  • BenchChem. (2025).
  • G, S. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2).
  • G, S. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 1-3.
  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S. S., & Al-Amer, O. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2795.
  • Sarsam, S. (2022). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 7(5), 11-15.

Sources

Comparative

Technical Comparison: Analytical Method Validation Strategies for 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol (OTB-M)

Executive Summary & Molecule Profile[1] 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol (OTB-M) is a critical heterocyclic intermediate, often utilized in the Feist-Benary synthesis of polycyclic pharmaceutical scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol (OTB-M) is a critical heterocyclic intermediate, often utilized in the Feist-Benary synthesis of polycyclic pharmaceutical scaffolds (e.g., modified pindolol derivatives). Its structure combines a polar hydroxymethyl group with a conjugated 4-oxo-tetrahydrobenzofuran core.

From an analytical perspective, OTB-M presents specific challenges:

  • Polarity: The primary alcohol (-CH2OH) increases polarity, risking poor retention on standard C18 phases without aqueous-heavy mobile phases.

  • UV Activity: The conjugated furan-ketone system provides a distinct chromophore, making UV detection viable but susceptible to interference from structurally similar degradation products.

  • Impurity Profile: Synthesis often leaves residues of 1,3-cyclohexanedione and chloroacetaldehyde (potential genotoxins), necessitating high-sensitivity methods for trace analysis.

This guide compares two primary validation pathways: RP-HPLC-PDA (for routine assay/purity) and UHPLC-MS/MS (for trace impurity profiling).

Comparative Analysis: HPLC-PDA vs. UHPLC-MS/MS

The following table contrasts the performance metrics of the two methodologies based on experimental validation data derived from ICH Q2(R2) guidelines.

FeatureMethod A: RP-HPLC-PDAMethod B: UHPLC-MS/MS (ESI+)
Primary Application Routine QC, Assay (>98%), Purity ProfilingTrace Impurity Analysis (<0.1%), Cleaning Validation
Linearity Range


LOD / LOQ LOD:

/ LOQ:

LOD:

/ LOQ:

Specificity Good (Spectral purity via PDA)Excellent (MRM transitions)
Throughput Moderate (15-20 min run time)High (3-5 min run time)
Cost Per Sample LowHigh
Robustness High (Tolerates matrix variance)Moderate (Susceptible to matrix effects)
Decision Matrix (DOT Visualization)

MethodSelection Start Select Analytical Goal Decision1 Target Concentration? Start->Decision1 HighConc Macro Analysis (>0.1% w/w) Decision1->HighConc Assay/Purity TraceConc Trace Analysis (<0.1% w/w) Decision1->TraceConc Impurities Decision2 Interference Risk? HighConc->Decision2 MethodB Method B: UHPLC-MS/MS (Genotoxins/Cleaning) TraceConc->MethodB MethodA Method A: RP-HPLC-PDA (Standard QC) Decision2->MethodA Resolved Peaks Decision2->MethodB Co-eluting Matrix

Caption: Decision tree for selecting the optimal analytical technique based on concentration limits and matrix complexity.

Detailed Experimental Protocols

Method A: RP-HPLC-PDA (The "Workhorse")

Recommended for Release Testing and Stability Studies.

Rationale: The C18 column provides hydrophobic interaction with the benzofuran ring, while the acidic mobile phase suppresses the ionization of residual silanols, reducing peak tailing for the polar hydroxyl group.

  • Instrument: Agilent 1290 Infinity II or equivalent with PDA.

  • Column: Agilent ZORBAX Eclipse Plus C18 (

    
    ).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (v/v).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp:

    
    .
    
  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

  • Gradient Program:

    • 0.0 min: 95% A / 5% B (Hold for retention of polar OTB-M)

    • 10.0 min: 40% A / 60% B

    • 12.0 min: 5% A / 95% B

    • 15.0 min: 95% A / 5% B (Re-equilibration)

Self-Validating System Suitability Criteria:

  • Tailing Factor:

    
     (Ensures no secondary interactions).
    
  • Theoretical Plates:

    
    .
    
  • Resolution:

    
     between OTB-M and nearest impurity (usually 1,3-cyclohexanedione).[2]
    
Method B: UHPLC-MS/MS (The "Specialist")

Recommended for Genotoxic Impurity Screening and Cleaning Validation.

Rationale: Electrospray Ionization (ESI) in positive mode effectively protonates the ketone oxygen (


), providing high sensitivity.
  • Instrument: Waters ACQUITY UPLC H-Class with Xevo TQ-S Micro.

  • Column: ACQUITY UPLC BEH C18 (

    
    ).
    
  • Mobile Phase: 0.1% Formic Acid in Water (A) / Methanol (B).

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Precursor:

      
       (
      
      
      
      of OTB-M, MW=180.16).
    • Quantifier Ion:

      
       (Loss of 
      
      
      
      ).
    • Qualifier Ion:

      
       (Loss of 
      
      
      
      or ring fragmentation).

Validation Workflow (ICH Q2 R2 Compliance)

To ensure scientific integrity, the validation must demonstrate that the method is suitable for its intended purpose.[3][4]

Specificity (Stress Testing)

Force degradation studies are mandatory to prove the method can distinguish OTB-M from its breakdown products.

  • Protocol: Expose OTB-M to Acid (0.1N HCl), Base (0.1N NaOH), Oxidation (3%

    
    ), and UV light for 24 hours.
    
  • Acceptance: Peak purity index > 0.999 (via PDA) or no mass interference at the MRM transition.

Linearity & Range[2][4][6]
  • Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1][5][6] Residual plot should show random distribution, not a "U" shape.
Accuracy (Recovery)[2][4]
  • Protocol: Spike placebo matrix with OTB-M standards at 3 levels (Low, Medium, High).

  • Acceptance: Mean recovery between 98.0% and 102.0% (for Method A).

Validation Logic Diagram (DOT)

ValidationFlow cluster_0 Phase 1: Development cluster_1 Phase 2: Validation (ICH Q2) Screen Column Screening (C18 vs Phenyl-Hexyl) Opt Gradient Optimization (Resolution > 2.0) Screen->Opt Spec Specificity (Stress Testing) Opt->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (98-102%) Lin->Acc Rob Robustness (pH, Temp, Flow) Acc->Rob End Validated Method Rob->End

Caption: Step-by-step validation workflow aligning with ICH Q2(R2) lifecycle management.

References

  • ICH. (2023).[7] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][4][8][9] [Link]

  • PubChem. (n.d.). 4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid (Structural Analog). National Library of Medicine. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol

Executive Summary Do not dispose of this compound down the drain. 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol is a heterocyclic organic intermediate.[1][2] While it does not carry the extreme instability markers of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Do not dispose of this compound down the drain. 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol is a heterocyclic organic intermediate.[1][2] While it does not carry the extreme instability markers of simple peroxides, its structural moieties (tetrahydrobenzofuran core, ketone, and hydroxymethyl group) necessitate thermal destruction to prevent aquatic toxicity and environmental persistence.

Immediate Action Plan:

  • Solids: Segregate into "Non-Halogenated Organic Solids" for high-temperature incineration.

  • Solutions: Bulked into "Non-Halogenated Organic Solvents" (unless dissolved in halogenated media).

  • Spills: Contain with vermiculite; do not use water for initial cleanup.

Chemical Profile & Hazard Characterization

Understanding the molecule dictates the disposal logic. This is not generic "trash"; it is a chemical reagent requiring lifecycle management.

FeatureSpecificationOperational Implication
Chemical Name 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanolOfficial manifest descriptor.[1][3]
CAS Number 104618-32-8Unique identifier for waste profiling.
Molecular Formula C₉H₁₀O₃High carbon content makes it suitable for fuel blending/incineration.
Physical State Solid (Powder/Crystalline)Requires particulate control (N95/P100) during transfer.
Key Hazards Irritant (H315, H319), CombustibleAvoid oxidizers; standard PPE (gloves/goggles) required.
Reactivity Stable, but combustibleIncompatible with Strong Oxidizers.

The "Why" Behind the Protocol: The tetrahydrobenzofuran ring system is lipophilic, posing a risk of bioaccumulation if released into waterways. The ketone functionality (4-oxo) and the alcohol tail make it reactive toward strong oxidizers. Therefore, High-Temperature Incineration is the only validated method to mineralize the compound completely into CO₂ and H₂O.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Consumables)

Applicable for: Expired reagent, weigh boats, contaminated gloves, and paper towels.

  • Segregation:

    • Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated satellite accumulation drum.

    • CRITICAL: Do not mix with oxidizers (e.g., permanganates, nitrates) or reactive metals.

  • Labeling:

    • Affix a hazardous waste label immediately upon the first addition of waste.

    • Constituent Text: "Solid Debris Contaminated with 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol."

    • Hazard Checkbox: [x] Toxic [x] Irritant.

  • Closure:

    • Keep the container hermetically sealed when not actively adding waste to prevent fugitive dust emissions.

Protocol B: Liquid Waste (Mother Liquors & Rinsates)

Applicable for: Reaction mixtures, HPLC effluent, and cleaning solvents.

  • Solvent Compatibility Check:

    • If dissolved in Methanol/Ethanol/DMSO : Dispose in Non-Halogenated waste stream.

    • If dissolved in DCM/Chloroform : Dispose in Halogenated waste stream.

  • pH Neutralization:

    • Ensure the waste solution is between pH 5–9 before bulking. Extreme pH can catalyze uncontrolled decomposition of the furan ring in the waste drum.

  • Bulking:

    • Pour into the appropriate solvent carboy (Safety Can).

    • Log It: Record the volume and concentration on the waste log sheet immediately.

Emergency Spill Management

Scenario: A 5g vial drops and shatters on the benchtop.

  • Evacuate & Ventilate: Clear the immediate area.

  • PPE Up: Double nitrile gloves, safety goggles, and a lab coat. If dust is visible, use an N95 respirator.

  • Dry Containment (The "Circle" Method):

    • Pour Vermiculite or Diatomaceous Earth in a circle around the spill, then work inward.

    • Reasoning: Prevents the spread of particles.[4]

  • Collection:

    • Sweep the absorbent/chemical mixture into a dustpan using a polypropylene brush.

    • Place in a sealed plastic bag or wide-mouth jar.

  • Wet Decontamination:

    • Wipe the surface with a soap/water solution.[1][4][5][6][7][8]

    • Disposal: The paper towels from this step must also go into the Solid Waste container (Protocol A).

Operational Workflow (Decision Logic)

The following diagram illustrates the decision matrix for disposing of CAS 104618-32-8.[1]

DisposalWorkflow Start Waste Generation (CAS: 104618-32-8) StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Debris) StateCheck->Solid Dry Liquid Liquid Waste (Solutions) StateCheck->Liquid Wet/Soluted SolidContainer Container: HDPE Jar Label: 'Toxic Solid' Solid->SolidContainer Disposal Final Disposal: High-Temp Incineration SolidContainer->Disposal SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated Solvent (e.g., DCM) SolventCheck->Halo Contains Cl/Br/F NonHalo Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHalo Organic Only Halo->Disposal NonHalo->Disposal

Caption: Decision tree for segregating 4-Oxo-4,5,6,7-tetrahydro-benzofuran-3-ylmethanol waste streams based on physical state and solvent carrier.

Regulatory Compliance & Classification

To ensure compliance with US EPA (RCRA) and global standards:

  • RCRA Status: This compound is not explicitly listed on the P-list or U-list (40 CFR § 261.33). However, it must be characterized by the generator.

  • Characteristic Determination:

    • If the waste is ignitable (Flash point < 60°C in solution), it is D001 .

    • If it is not ignitable/corrosive/reactive, it is classified as "Non-Regulated Chemical Waste" but must still be incinerated due to ALARA (As Low As Reasonably Achievable) principles regarding environmental toxicity.

  • Best Practice: Classify as "Hazardous Waste - Organic" to guarantee thermal destruction.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 713937, 4-Oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid (Structural Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.